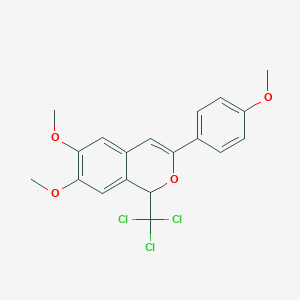![molecular formula C20H27N3O2S B5168666 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B5168666.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide, commonly known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. It was first synthesized in 2008 by scientists at AstraZeneca and has since been studied extensively for its potential therapeutic applications in cancer, metabolic diseases, and neurological disorders.
作用機序
AZD-8055 inhibits the activity of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2, two complexes that play critical roles in cell growth, proliferation, and survival. N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide regulates protein synthesis and cell growth in response to nutrient availability and growth factors, while mTORC2 regulates cell survival and cytoskeletal organization. By inhibiting the activity of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2, AZD-8055 disrupts these critical cellular processes, leading to cell death or growth arrest.
Biochemical and Physiological Effects
AZD-8055 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits the activity of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2, leading to decreased protein synthesis, cell growth, and proliferation. In skeletal muscle cells, it enhances glucose uptake and glycogen synthesis, leading to improved insulin sensitivity and glucose metabolism. In the brain, it enhances long-term potentiation, leading to improved cognitive function and memory.
実験室実験の利点と制限
One advantage of using AZD-8055 in lab experiments is its high potency and specificity for N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. This makes it a useful tool for studying the role of these complexes in various cellular processes. However, one limitation of using AZD-8055 is its potential off-target effects, as it may inhibit other kinases and signaling pathways in addition to N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. Additionally, AZD-8055 may have different effects in different cell types and disease models, making it important to validate its effects in each experimental system.
将来の方向性
There are several future directions for the study of AZD-8055. One area of focus is the development of combination therapies for cancer treatment, as AZD-8055 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Another area of focus is the development of AZD-8055 analogs with improved potency and specificity for N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. Additionally, the effects of AZD-8055 on other signaling pathways and cellular processes should be further investigated to fully understand its potential therapeutic applications.
合成法
The synthesis of AZD-8055 involves a multi-step process that begins with the reaction of 2-bromo-1-(4-methylphenyl)ethanone and 2-(1-azocanyl)pyridine to form the intermediate 2-(1-azocanyl)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with sodium methanesulfinate to yield the final product, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide. The synthesis of AZD-8055 has been optimized for high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
AZD-8055 has been extensively studied for its potential therapeutic applications in cancer, metabolic diseases, and neurological disorders. In cancer research, AZD-8055 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
In metabolic disease research, AZD-8055 has been studied for its potential to improve insulin sensitivity and glucose metabolism. It has been shown to enhance glucose uptake and glycogen synthesis in skeletal muscle cells, suggesting that it may be a useful therapeutic agent for the treatment of type 2 diabetes.
In neurological disorder research, AZD-8055 has been studied for its potential to improve cognitive function and memory. It has been shown to enhance long-term potentiation, a process that is critical for learning and memory, in the hippocampus of mice. This suggests that AZD-8055 may be a useful therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders.
特性
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-26(25,17-18-10-5-4-6-11-18)22-16-19-12-9-13-21-20(19)23-14-7-2-1-3-8-15-23/h4-6,9-13,22H,1-3,7-8,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJYDYDZDXKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
![1-cyclohexyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168597.png)
![1-[3-(2-naphthyloxy)propyl]pyrrolidine](/img/structure/B5168605.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5168606.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5168610.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5168621.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![1,3,4,6-tetramethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5168672.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)